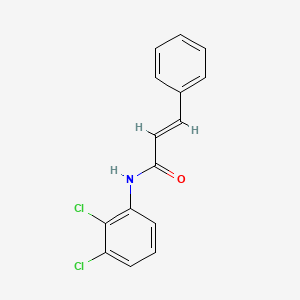![molecular formula C19H23NO2S B5687590 2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, commonly known as SNC80, is a selective delta-opioid receptor agonist. It is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. SNC80 has been found to possess analgesic, antidepressant, and anxiolytic properties.
Wirkmechanismus
SNC80 selectively binds to the delta-opioid receptor, which is a G protein-coupled receptor. Activation of the delta-opioid receptor by SNC80 leads to the inhibition of adenylate cyclase, resulting in a decrease in the production of cyclic AMP. This ultimately leads to the modulation of neurotransmitter release, resulting in the observed analgesic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
SNC80 has been shown to produce analgesia in animal models without producing the respiratory depression or physical dependence associated with other opioid drugs. Additionally, SNC80 has been found to have antidepressant and anxiolytic effects in animal models. These effects are thought to be due to the modulation of neurotransmitter release in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using SNC80 in lab experiments is its selectivity for the delta-opioid receptor, which allows for more precise targeting of this receptor. Additionally, SNC80 has been shown to produce fewer side effects than other opioids, making it a safer option for lab experiments. However, one limitation of using SNC80 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of SNC80. One potential direction is the development of more potent and selective delta-opioid receptor agonists. Additionally, further research is needed to fully understand the mechanism of action of SNC80 and its effects on neurotransmitter release. Finally, SNC80 may have potential therapeutic applications in the treatment of drug addiction, and further research is needed to explore this possibility.
Synthesemethoden
SNC80 can be synthesized through a multi-step process involving the reaction of 4-isobutylbenzene with chlorosulfonic acid, followed by reduction with sodium borohydride to form the key intermediate, 2-[(4-isobutylphenyl)sulfonyl]chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to yield SNC80.
Wissenschaftliche Forschungsanwendungen
SNC80 has been widely studied for its potential therapeutic applications. It has been found to possess analgesic properties and has been used in the treatment of chronic pain. SNC80 has also been shown to have antidepressant and anxiolytic effects, making it a potential treatment for depression and anxiety disorders. Additionally, SNC80 has been studied for its potential use in drug addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-15(2)13-16-7-9-19(10-8-16)23(21,22)20-12-11-17-5-3-4-6-18(17)14-20/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBDPMQSRMLVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-Methylpropyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3aR*,6aR*)-2-allyl-5-(5-isopropyl-2-methyl-3-furoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5687530.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5687549.png)
![5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5687557.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5687565.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)
![ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate](/img/structure/B5687576.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)
![isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)